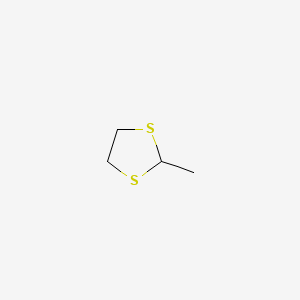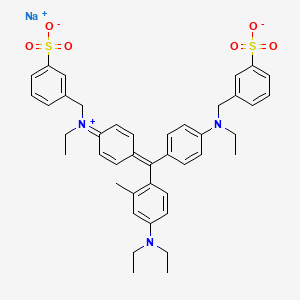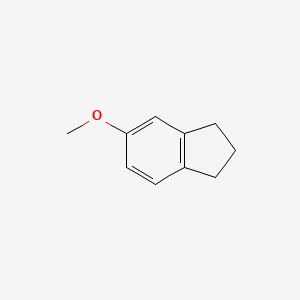
5-Methoxyindan
Vue d'ensemble
Description
Synthesis Analysis
5-Methoxyindan can be synthesized by methods such as phenyl/alkyl Grignard reaction (Benzyl/Allyl Grignard Reaction) or Friedel-Crafts reaction (Fu-Kok Reaction) .Molecular Structure Analysis
The molecular formula of 5-Methoxyindan is C10H12O . The SMILES string representation is COc1ccc2CCCc2c1 .Chemical Reactions Analysis
5-Methoxyindan was used in the synthesis of 1,1,2,3−tetrabromo−6−methoxyindene by undergoing photobromination reaction .Physical And Chemical Properties Analysis
5-Methoxyindan has a molar mass of 148.2 g/mol . It has a density of 1.023 g/mL at 25 °C . The boiling point is 143-145 °C/60 mmHg . The refractive index is n20/D 1.544 .Applications De Recherche Scientifique
Synthesis and Asymmetric Resolution
- 5-Methoxyindan has been utilized in the synthesis and resolution of dopaminergic compounds, specifically 2-amino-5-methoxyindane. The synthesis process involves several steps, starting from 5-bromoindan-2-ol, and leads to the production of racemic 2-amino-5-methoxyindane with high enantiopurity. This compound is significant in the study of dopaminergic systems (Akbaba et al., 2016).
Pharmacological Studies
- 5-Methoxyindan derivatives have been studied for their pharmacological effects. For instance, 5-MeO-DMT, a derivative of 5-Methoxyindan, is examined for its potential psychotherapeutic effects, including improvements in mental health conditions such as depression and anxiety (Davis et al., 2018).
Topical Applications in Dermatology
- The compound 5-methoxypsoralen, related to 5-Methoxyindan, has been researched for its use in dermatology, specifically its distribution in the skin after topical application. This research is particularly relevant for the treatment of psoriasis (Colombo et al., 2003).
Bromination and Synthesis of Derivatives
- Research into the bromination of 5-Methoxyindane has led to the synthesis of new benzoindenone derivatives and provided access to the 7H-Benzo(c)fluoren-7-one skeleton, which has implications in organic and medicinal chemistry (Tutar et al., 2008).
Exploration of Neurochemical Effects
- Studies on 5-MeO-DMT, a derivative of 5-Methoxyindan, explore its neurochemical effects, including its potential as a catalyst of creativity and its impact on cognition and creativity. The research also delves into its binding profile and interaction with serotonin receptors (Germann, 2019).
Toxicological and Pharmacokinetic Evaluations
- Toxicological and pharmacokinetic evaluations of 5-Methoxyindan derivatives, like MEAI, have been conducted to understand their safety profiles and potential as therapeutic agents. This includes exploring their interaction with other substances and effects on the body (Shimshoni et al., 2017).
Cancer Research
- Methoxyamine, another derivative, has been studied for its potential to enhance the radiosensitization effects of 5-Fluorouracil in cancer treatment, specifically in colon cancer cell lines. This research is significant for developing more effective cancer therapies (Khoei et al., 2017).
Dermatological Pharmacokinetics
- The bioavailability of 5-methoxypsoralen and its interaction with food have been studied. This research is crucial for optimizing the administration of this compound in the treatment of skin conditions (Ehrsson et al., 2004).
Propriétés
IUPAC Name |
5-methoxy-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPWEFVZGFJESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281207 | |
| Record name | 5-Methoxyindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyindan | |
CAS RN |
5111-69-3 | |
| Record name | 5111-69-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxyindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the spiro[cyclohexane-1,2′-[2H]indene] scaffold synthesized from 5-Methoxyindan?
A1: Researchers synthesized spiro[cyclohexane-1,2′-[2H]indene] derivatives from 5-Methoxyindan as potential inhibitors of steroid 5α-reductase []. This enzyme plays a crucial role in steroid hormone metabolism, and its inhibition is a therapeutic target for conditions like benign prostatic hyperplasia. The designed spirocyclic scaffold mimics structural features of known inhibitors, aiming to achieve similar biological activity.
Q2: How does the structure of 5-Methoxyindan contribute to the synthesis of complex molecules like oxogambirtannine?
A2: The structure of 5-Methoxyindan, specifically the ketone functionality at the 1-position, allows for its incorporation into larger ring systems. Researchers utilized this feature to synthesize the indole alkaloid oxogambirtannine []. Through a photo-induced rearrangement of a spirocyclic intermediate formed from 5-Methoxyindan-1-one and a tetrahydro-β-carboline derivative, they successfully constructed the complex oxogambirtannine framework.
Q3: How does 5-Methoxyindan behave in photo-oxidation reactions?
A3: Studies show that 5-Methoxyindan undergoes TiO2-sensitized photo-oxidation in a deaerated acetonitrile solution, primarily yielding 6-methoxyindene and 5-methoxy-1-indanone []. This reaction proceeds through an electron-transfer mechanism, where 5-Methoxyindan donates an electron to the photogenerated hole on the TiO2 surface. The resulting radical cation then undergoes further reactions, leading to the observed products.
Q4: Can 5-Methoxyindan undergo regioselective demethylation?
A4: Yes, researchers achieved regioselective cleavage of the methoxy group in 5-Methoxyindan using methanesulfonic acid in the presence of methionine []. This method selectively demethylated the 5-methoxy group, leaving the aromatic ring intact, highlighting the potential for generating specific derivatives.
Q5: What insights do we have into the three-dimensional structure of 5-Methoxyindan-1-one?
A5: X-ray crystallography studies revealed that the molecule of 5-Methoxyindan-1-one is planar []. This planarity likely influences its reactivity and ability to participate in specific interactions, such as π-stacking, in more complex molecular architectures.
Q6: What are the potential applications of 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]-isoquinoline derivatives derived from 5-Methoxyindan?
A6: Researchers synthesized 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]-isoquinoline derivatives, incorporating the 5-Methoxyindan moiety, to study electron exchange between aromatic chromophores []. These compounds, mimicking the β-phenethylamine pharmacophore, offer valuable insights into structure-activity relationships and could potentially lead to new drug candidates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



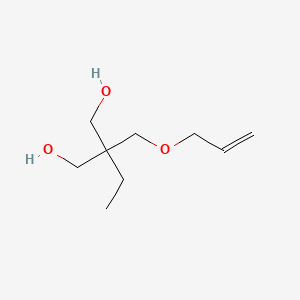
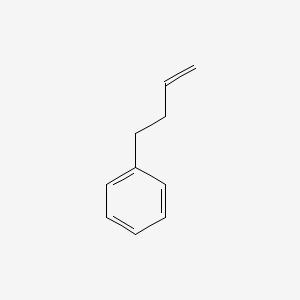

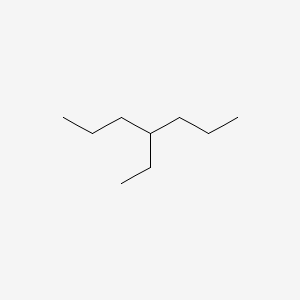
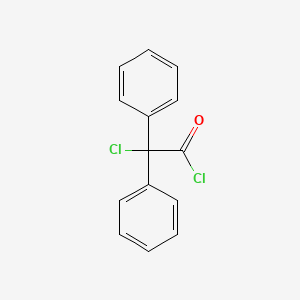
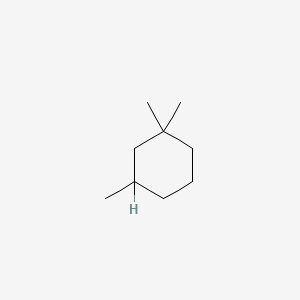
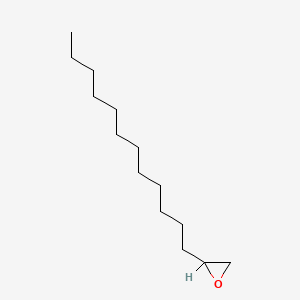
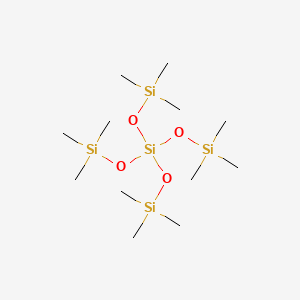
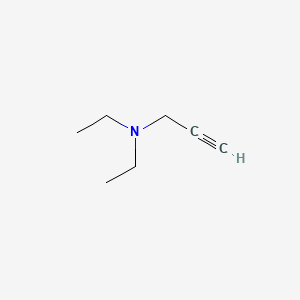
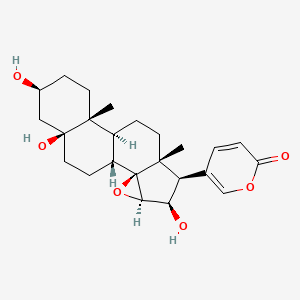
![[3,3'-Bianthra[1,9-cd]pyrazole]-6,6'(1H,1'H)-dione, 1,1'-diethyl-](/img/structure/B1585266.png)

